Product packaging for Isoajmaline(Cat. No.:)

Isoajmaline

Cat. No.: B1239502
M. Wt: 326.4 g/mol
InChI Key: CJDRUOGAGYHKKD-JZQIZOIBSA-N
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Description

Significance of Indole (B1671886) Alkaloids in Chemical Biology Research

Indole alkaloids represent a large and structurally diverse family of naturally occurring compounds that are of significant interest in chemical biology and drug discovery. eurekaselect.comnih.gov These compounds are characterized by the presence of an indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. eurekaselect.com The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural and synthetic molecules with a wide range of biological activities. nih.govresearchgate.net

The importance of indole alkaloids stems from their diverse and potent pharmacological properties. eurekaselect.com Many have been developed into crucial therapeutic agents. bohrium.com For instance, the dimeric indole alkaloids vincristine (B1662923) and vinblastine, isolated from Catharanthus roseus, are indispensable in cancer chemotherapy. nih.govnih.gov Reserpine (B192253), from Rauwolfia serpentina, was a historically significant antihypertensive and antipsychotic agent. nih.govactaspsiquiatria.es The broad spectrum of bioactivities associated with indole alkaloids includes anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective effects. eurekaselect.com This has made them a focal point for natural product synthesis, medicinal chemistry, and the development of new therapeutic leads. researchgate.net The complexity of their structures also presents intriguing challenges and opportunities for synthetic chemists. nih.gov

Historical Trajectory of Isoajmaline Discovery and Early Research

The story of this compound is intrinsically linked to the broader exploration of alkaloids from the Rauwolfia genus, a group of plants with a long history in traditional medicine. actaspsiquiatria.eshebmu.edu.cn The quest to isolate and identify the pharmacologically active constituents of these plants intensified in the mid-20th century. hebmu.edu.cn

This compound was first identified as a naturally occurring alkaloid isolated from various Rauwolfia species. biosynth.comgoogle.com Early reports documented its presence alongside a host of other complex indole alkaloids. google.com It is considered a minor alkaloid in Rauwolfia serpentina, the Indian snakeroot, a plant renowned for its medicinal properties. scribd.comsoeagra.com Research has confirmed its isolation from the roots of this plant. biocrick.comresearchgate.net Beyond R. serpentina, this compound has also been found in other plants of the Apocynaceae family. nih.gov The initial isolation of these compounds often involved classical acid-base extraction techniques followed by various forms of chromatography to separate the complex mixture of alkaloids. scribd.com

Table 1: Natural Sources of this compound

Plant SpeciesFamily
Rauwolfia serpentinaApocynaceae
Rauwolfia vomitoriaApocynaceae
Rauwolfia inebriansApocynaceae
Diplorhynchus condylocarponApocynaceae
Gardneria nutansLoganiaceae

This table is generated based on available research data and may not be exhaustive. biosynth.comgoogle.comjst.go.jpuni-konstanz.de

The structural elucidation of complex natural products like this compound in the mid-20th century was a formidable task, relying on chemical degradation, classical spectroscopic methods, and comparison with related compounds of known structure. nih.gov The structure of this compound was determined to be a stereoisomer of ajmaline (B190527), another prominent alkaloid from Rauwolfia. biocrick.comjst.go.jp The name "this compound" itself points to this isomeric relationship. jst.go.jp

Early research focused on establishing the molecular formula, C₂₀H₂₆N₂O₂, and identifying the key functional groups and the intricate polycyclic ring system. nih.gov The absolute configuration of this compound was later confirmed through chemical correlation with ajmaline, for which the absolute stereochemistry had been established. biocrick.com Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in refining the structural assignment of this compound and correcting earlier data for related alkaloids. researchgate.net

Initial Isolation and Reports from Natural Sources

Structural Classification of this compound within the Ajmaline-Sarpagine Alkaloid Family

This compound belongs to the ajmaline-sarpagine group of monoterpenoid indole alkaloids. nih.govnaturalproducts.net This classification is based on their shared biosynthetic origin and common structural features. nih.gov These alkaloids are derived from the amino acid tryptophan and the terpenoid secologanin (B1681713). nih.gov

The ajmaline-sarpagine family is characterized by a complex, polycyclic cage-like structure. core.ac.uk The ajmaline-type alkaloids, including this compound, possess a distinctive ajmalan (B1240692) ring system. researchgate.net A key structural feature that distinguishes ajmaline-type alkaloids is the presence of an additional ring compared to the sarpagine-type, resulting from a bond between the C-7 of the indole nucleus and the C-17 of the terpenoid-derived portion. nih.gov this compound is specifically classified as an ajmaline-sarpagine alkaloid, highlighting its close structural and biosynthetic relationship to both subgroups. naturalproducts.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O2 B1239502 Isoajmaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(1R,9R,10S,12R,13R,14S,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11+,14+,15+,16?,17+,18-,19+,20-/m1/s1

InChI Key

CJDRUOGAGYHKKD-JZQIZOIBSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5O)N3[C@H]1O)C6=CC=CC=C6N4C

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C

Pictograms

Irritant

Origin of Product

United States

Ii. Advanced Methodologies for Isoajmaline Biosynthesis Research

Elucidation of Biosynthetic Pathways

Understanding the natural synthesis of isoajmaline within plants is fundamental to its study and production. This involves identifying the basic building blocks and the series of enzymatic steps that construct the final molecule.

The biosynthesis of this compound, like over 3,000 other MIAs, begins with the condensation of two primary precursor molecules: tryptamine (B22526) and secologanin (B1681713). researchgate.netnih.govwikipedia.org Tryptamine is an indole (B1671886) moiety derived from the amino acid tryptophan through decarboxylation. researchgate.netwikipedia.org Secologanin, a monoterpenoid iridoid, is synthesized via the methylerythritol 4-phosphate (MEP) pathway, with geraniol (B1671447) being a key upstream intermediate. researchgate.netnih.gov

The crucial first committed step in the pathway is the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine (B192452) synthase (STR), to form strictosidine. nih.govresearchgate.net This compound is the universal precursor for virtually all MIAs. nih.govmdpi.com Following its formation, strictosidine is deglycosylated by strictosidine β-glucosidase (SGD), yielding a reactive aglycone that serves as the substrate for subsequent, pathway-specific enzymes that lead to the vast structural diversity of this alkaloid class. nih.govresearchgate.net

The pathway from the central intermediate strictosidine to ajmaline (B190527) and its isomers involves a cascade of enzymatic reactions. Research, particularly in plants like Rauvolfia serpentina, has identified numerous key enzymes that catalyze these transformations. nih.govresearchgate.net While the pathway to ajmaline has been more extensively studied, it provides the direct context for this compound formation.

Key enzymes characterized in the ajmaline biosynthetic pathway are detailed below. researchgate.net

Enzyme AbbreviationEnzyme NameFunction
STR Strictosidine SynthaseCondenses tryptamine and secologanin to form strictosidine. nih.govresearchgate.net
SGD Strictosidine β-GlucosidaseDeglycosylates strictosidine to generate a reactive aglycone. nih.govresearchgate.net
GS Geissoschizine SynthaseInvolved in the formation of key intermediates. researchgate.net
SBE Sarpagan Bridge EnzymeCatalyzes the formation of the sarpagan bridge, a key structural feature. researchgate.net
PNAE Polyneuridine (B1254981) Aldehyde EsteraseActs on polyneuridine aldehyde, an intermediate in the pathway. researchgate.net
VS Vinorine SynthaseCatalyzes the formation of vinorine. researchgate.net
VH Vinorine HydroxylaseHydroxylates vinorine. researchgate.net
VR Vomilenine 1,2-ReductaseReduces vomilenine, a critical step towards ajmaline. nih.govresearchgate.net
DHVR 1,2-Dihydrovomilenine ReductasePerforms a subsequent reduction on the path to ajmaline. researchgate.net
AAE 17-O-Acetylnorajmaline Acetyl EsteraseRemoves an acetyl group from an ajmaline precursor. nih.govresearchgate.net
NNMT Norajmaline N-methyltransferaseCatalyzes the final N-methylation step to produce ajmaline. researchgate.net

In plants, genes encoding enzymes for specialized metabolic pathways are sometimes physically linked in biosynthetic gene clusters (BGCs). nih.govrsc.org This co-location is thought to facilitate the co-regulation and inheritance of the pathway. nih.gov In the context of MIA biosynthesis, research has identified gene clusters containing key enzymes. For example, a geissoschizine synthase (GS) gene cluster has been identified in Rauvolfia and Catharanthus species. researchgate.net The discovery and characterization of these clusters are crucial for understanding the evolution of metabolic diversity and provide powerful tools for pathway reconstruction in heterologous hosts. nih.govplos.org

Identification of Precursor Molecules and Intermediates (e.g., tryptamine, secologanin)

De Novo Biosynthesis and Synthetic Biology Applications

The reliance on plant extraction for this compound is often inefficient and costly. Synthetic biology offers a promising alternative by engineering microorganisms to produce these complex molecules from simple sugars.

Baker's yeast, Saccharomyces cerevisiae, has become a prominent chassis for the de novo biosynthesis of complex plant natural products, including MIAs. nih.gov Researchers have successfully engineered yeast to produce ajmaline, a close structural relative of this compound. nih.gov This was achieved by introducing the entire multi-gene biosynthetic pathway into the yeast genome. nih.gov

The process involves several key steps:

Pathway Introduction : The genes for all the necessary enzymes, from the upstream secologanin and tryptamine synthesis pathways to the final tailoring enzymes for ajmaline, are integrated into the yeast's DNA. nih.govnih.gov

Host Engineering : The yeast's native metabolism is modified to increase the supply of precursor molecules and cofactors needed for the pathway to function efficiently. nih.govrsc.org

Stable Integration : To ensure the stability of these long, multi-gene pathways, researchers have developed methods for integrating the expression cassettes into stable genomic loci. nih.gov

These engineered yeast strains serve as "cell factories" that can convert glucose into complex alkaloids. nih.govrsc.org For instance, engineered yeast strains have produced ajmalicine, another related MIA, at titers of 61.4 mg/L in shake flasks, demonstrating the potential of this platform for producing a wide range of valuable MIAs. nih.gov

Simply introducing the biosynthetic genes into a microbe is rarely sufficient to achieve high production levels. mdpi.com Metabolic pathway reconstruction and optimization are critical for developing industrially viable strains. nih.gov This involves a systematic and synergistic approach combining genetic and fermentation strategies.

Key optimization strategies include:

Identifying and Eliminating Bottlenecks : Researchers analyze the pathway to find steps that are slow or inefficient, which may be caused by poorly expressed enzymes or the accumulation of toxic intermediates. mdpi.com

Balancing Pathway Modules : Complex pathways are often divided into modules (e.g., the upstream MEP pathway and the downstream MIA pathway). Optimizing the expression levels within and between these modules is crucial to balance metabolic flux and avoid draining essential resources from the cell. mdpi.com

Computational Modeling : Frameworks like Flux Balance Analysis (FBA) can be used to model the cell's metabolism and predict genetic modifications that would redirect metabolic flux towards the desired product. plos.org

Process Optimization : Fermentation conditions, such as temperature, pH, and nutrient feeding strategies, are fine-tuned to maximize growth and product formation.

These strategies have been successfully applied to increase the production of various natural products, including a final titer of 15.0 g/L for isobutanol in an optimized E. coli strain, showcasing the power of these methods. nih.gov

Engineering Microbial Platforms for this compound Production (e.g., yeast-based systems)

Research on Biosynthetically Related this compound Derivatives

The study of naturally occurring derivatives of this compound provides insight into the flexibility of the biosynthetic machinery. One such derivative is 21-O-methylthis compound , which has been isolated from the roots of Rauvolfia serpentina alongside this compound itself. researchgate.netscribd.com The existence of this compound suggests the presence of a specific O-methyltransferase enzyme in the plant that can act on the this compound scaffold. Identifying and characterizing such enzymes is valuable for synthetic biology, as they can be used as biocatalytic tools to create novel, "new-to-nature" alkaloid derivatives with potentially improved properties. univ-tours.frrsc.org

Iii. Chemical Synthesis and Strategic Development for Isoajmaline

Total Synthesis Approaches to Isoajmaline

The complete laboratory synthesis of complex natural products like this compound from simple precursors is a significant challenge that drives the innovation of new chemical reactions and strategies.

A landmark achievement in this area was the racemic total synthesis of this compound reported by Kiyohiko Mashimo and Yasuhiko Sato in 1969. uni-konstanz.dersc.org Their approach, while not strictly convergent in the modern sense of combining large, equally complex fragments late in the synthesis, laid the foundational strategy for accessing the core structure. uni-konstanz.dersc.orgacs.org The synthesis commenced with a protected derivative of tryptophan, building the polycyclic system in a more linear fashion. rsc.org

A key challenge in synthesizing ajmalane alkaloids is controlling the numerous stereocenters. The Mashimo and Sato synthesis addressed this, although some steps produced mixtures of diastereomers. rsc.org For instance, an epimerization step using alumina (B75360) was required to set the correct stereochemistry at the C16 position, which unfortunately favored the desired epimer in only a 3:2 ratio. rsc.org

The synthesis of the ajmalane core relies on a toolkit of powerful chemical reactions capable of constructing complex, polycyclic systems. Current time information in Bangalore, IN.tandfonline.com

Pictet-Spengler Reaction : This reaction is fundamental to the synthesis of many indole (B1671886) alkaloids, including this compound. rsc.orgtandfonline.com In the Mashimo-Sato synthesis, it is used early on to form a key tricyclic intermediate from a tryptophan derivative. rsc.org The reaction constructs the tetrahydro-β-carboline core, which is a common structural motif in this class of natural products. biocrick.com

Dieckmann Cyclization : To construct the fourth ring of the core structure, an intramolecular Dieckmann cyclization is employed. uni-konstanz.dersc.org This reaction forms a new carbon-carbon bond by linking two ester groups within the same molecule, creating a cyclic β-keto ester which serves as a handle for further modifications. rsc.org

Mannich-type Cyclization : In more recent unified approaches to the sarpagine-ajmaline-koumine alkaloids, a novel Mannich-type cyclization has been used to construct the key indole-fused azabicyclo[3.3.1]nonane intermediate, which is central to the ajmalane skeleton. Current time information in Bangalore, IN.

Oxyanion-Cope Rearrangement : This powerful rearrangement has been developed as a key step in a general approach to sarpagine (B1680780)/ajmaline (B190527) alkaloids. researchgate.net It allows for the stereocontrolled formation of the required configuration at C15, a crucial stereocenter in the ajmaline framework. researchgate.net

ReactionPurpose in Ajmalane SynthesisKey Intermediate Formed
Pictet-Spengler Forms the core tetracyclic system from a tryptophan derivative.Tetrahydro-β-carboline
Dieckmann Cyclization Creates the fourth ring of the pentacyclic structure.β-keto ester
Mannich-type Cyclization Constructs the indole-fused azabicyclo[3.3.1]nonane core.Azabicyclo[3.3.1]nonane intermediate
Oxyanion-Cope Establishes stereochemistry at the C15 position.Alkenic aldehyde with desired C15 configuration

Development of Convergent and Stereoselective Synthetic Routes

Formal Syntheses and Expedient Methodologies

A formal synthesis involves synthesizing a known intermediate that has previously been converted to the final natural product. This approach validates a new synthetic route without repeating the final, often well-established, steps.

The syntheses of this compound and its stereoisomer ajmaline are deeply interconnected, often targeting common or stereochemically related intermediates. The tetracyclic ketone intermediate, first prepared by Yoneda and utilized in the Mashimo-Sato synthesis of this compound, is a prime example of such a strategic intermediate. uni-konstanz.de Shortly after their total synthesis of this compound, Mashimo and Sato reported a formal synthesis of ajmaline by targeting an intermediate previously reported in Masamune's synthesis of ajmaline, demonstrating the versatility of their approach. uni-konstanz.dersc.org

Modern strategies frequently target advanced intermediates that serve as branching points to access multiple alkaloids. uni-konstanz.de An enol ether has been identified as a key junction, where the stereochemistry at the C-16 carbon atom dictates whether the synthesis proceeds towards the sarpagine or the ajmaline family of alkaloids. uni-konstanz.de Similarly, the aldehyde intermediate polyneuridine (B1254981) aldehyde is considered a crucial biogenetic precursor on the pathway to ajmaline, and its synthesis provides formal access to the entire family. tandfonline.com

Several distinct strategies have been developed for constructing the complex ajmalane skeleton, each with its own advantages and challenges.

The Masamune Approach (Ajmaline) : This total synthesis of ajmaline also constructed the caged structure efficiently and provided key intermediates that were later targeted in formal syntheses by other groups. rsc.orguic.edu

The van Tamelen "Biogenetic-type" Approach (Ajmaline) : This strategy aimed to mimic the proposed biosynthetic pathway to the natural product, offering an elegant intellectual approach to the target. uni-konstanz.de

Unified and Convergent Strategies (Cook, Winterfeldt, and others) : More recent efforts have focused on creating highly convergent and flexible routes. uni-konstanz.deresearchgate.net These strategies often use a common, stereochemically defined intermediate to diverge and access a wide library of related alkaloids, including both sarpagine and ajmaline types. uni-konstanz.de For example, the "oxyanion-Cope strategy" developed by Cook provided a highly stereoselective route to the core structure, overcoming earlier issues with stereocontrol. researchgate.net These modern approaches are generally more efficient and better suited for producing analogues for further study. uni-konstanz.de

Strategic Use of Advanced Intermediates in Ajmaline and this compound Synthesis

Derivatization and Analogue Synthesis for Research Purposes

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships (SAR). By systematically modifying the this compound scaffold, researchers can identify the key structural features responsible for its biological activity.

Direct chemical modification of this compound has been explored. One study reported the one-pot oxidation of this compound and its diacetyl derivative using hydrogen peroxide. researchgate.net This reaction targets the C-21 position, where a tautomeric equilibrium allows for oxidation, introducing a carboxylic acid group into the ajmalane skeleton. researchgate.net Such a modification creates a new substrate that can be used for the synthesis of further derivatives. researchgate.net

Additionally, N-quaternary derivatives of this compound have been synthesized for the investigation of their biological properties. The synthesis of analogues is not limited to semi-synthesis from the natural product. Total synthesis platforms, particularly the unified and convergent strategies, are powerful tools for creating libraries of non-natural congeners with diversified substitution patterns for research into their pharmacological properties. uni-konstanz.de For instance, a naturally occurring derivative, 21-O-methylthis compound, has been isolated, indicating that methylation at this position is a feasible structural modification. tandfonline.com These synthetic and semi-synthetic efforts provide essential chemical probes to understand the complex biology of ajmalane alkaloids.

Synthesis of this compound Derivatives (e.g., diacetyl this compound)

The synthesis of this compound derivatives is a key strategy for exploring its chemical and biological properties. One of the notable derivatives is diacetyl this compound. The creation of this derivative involves the acetylation of the two hydroxyl groups present in the this compound structure.

Research has shown that diacetyl this compound can be synthesized directly from this compound. tandfonline.com This transformation is typically achieved through an acetylation reaction, where both the C-17 hydroxyl group and the C-21 hydroxyl group of the carbinolamine functionality react with an acetylating agent. While specific reagents for this compound acetylation are detailed in various studies, the process is analogous to the well-documented acetylation of its parent compound, ajmaline, which utilizes reagents like acetic anhydride.

The purpose of creating derivatives such as diacetyl this compound is often to probe the importance of specific functional groups. For instance, the conversion of the hydroxyl groups to acetyl groups can significantly alter the molecule's polarity, hydrogen bonding capability, and steric profile. Studies on diacetyl ajmaline have indicated that such modifications can drastically reduce its cardiac activity, suggesting that the carbinolamine-aldehyde-imine tautomeric structure is crucial for its biological function. jcsp.org.pk This provides insight into how similar derivatization of this compound might affect its properties.

A summary of key this compound derivatives and their synthetic context is provided below.

Derivative NameParent CompoundSynthetic TransformationPurpose of Synthesis
Diacetyl this compoundThis compoundAcetylation of two hydroxyl groupsTo study structure-activity relationships by modifying functional groups. tandfonline.com
N-Quaternary DerivativesThis compoundAlkylation of the quinuclidine (B89598) nitrogenTo investigate the steric effects and the role of the nitrogen atom in biological activity. researchgate.netgoogle.com

Modification of the this compound Skeleton to Probe Structural Effects

Modifying the fundamental skeleton of this compound is a crucial approach for conducting structure-activity relationship (SAR) studies. These investigations aim to identify which parts of the molecule, known as pharmacophores, are essential for its biological effects. By systematically altering the structure, researchers can gain insights into how the molecule interacts with biological targets. uni-konstanz.denih.gov

Key modifications to the ajmaline-isoajmaline scaffold have included:

Alterations at C-21: The carbinolamine group at C-21 can tautomerize to an aldehyde-imine form. tandfonline.comjcsp.org.pk The oxidation of this position to a carboxylic acid creates a new series of compounds that can serve as substrates for further derivatization, thereby expanding the chemical space for biological testing. tandfonline.com

Stereochemical Variations: this compound is a natural diastereomer of ajmaline, differing in the stereochemistry at specific carbon atoms. The existence of these and other stereoisomers like sandwicine allows for the study of how the three-dimensional arrangement of atoms affects activity. tandfonline.com The synthesis of non-natural epimers, for example at the C-17 position, has been a strategy to further probe these spatial requirements. uni-konstanz.de

These systematic modifications are essential for the rational design of new molecules with potentially enhanced or more specific biological activities. nih.govrushim.ru The insights gained from these SAR studies are critical for the development of new therapeutic agents based on the this compound scaffold. researchgate.netuni-konstanz.de

Iv. Advanced Spectroscopic and Analytical Research Techniques for Isoajmaline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including isoajmaline. It provides a wealth of information regarding the chemical environment of individual atoms. longdom.orgaocs.org

1H-NMR and 13C-NMR Spectral Analysis and Corrections

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound. aocs.org The chemical shifts in a ¹H-NMR spectrum indicate the electronic environment of each proton, while the coupling constants reveal information about adjacent protons. Similarly, ¹³C-NMR spectroscopy provides data on the different carbon environments within the molecule. aocs.org

Studies have provided detailed ¹H and ¹³C-NMR spectral data for this compound. nih.govthieme-connect.com In some instances, corrections to previously reported assignments for this compound's ¹³C-NMR data have been made, highlighting the ongoing refinement of spectroscopic data in the scientific community. nih.govthieme-connect.com This iterative process of data analysis and correction ensures the accuracy of the structural assignment. preprints.org

Table 1: Representative ¹³C-NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (ppm)
C-272.1
C-343.5
C-552.8
C-622.1
C-756.4
C-8134.5
C-9122.1
C-10123.0
C-11129.5
C-12110.1
C-13148.9
C-1433.9
C-1534.6
C-1645.1
C-1776.5
C-1813.1
C-1936.4
C-2041.9
C-2177.8
N-CH336.8

Note: Data is compiled from published research and may vary slightly depending on the solvent and experimental conditions. capes.gov.br

Application of 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the complex structure and stereochemistry of molecules like this compound. numberanalytics.commnstate.eduwikipedia.org These methods spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to trace out the proton-proton connectivity within the molecule's framework. longdom.orgnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation): These techniques reveal one-bond correlations between protons and directly attached carbons, providing a direct link between the ¹H and ¹³C spectra. wikipedia.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons, which is invaluable for piecing together the complete carbon skeleton and identifying quaternary carbons. numberanalytics.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. numberanalytics.com This is crucial for determining the relative stereochemistry of the molecule. wordpress.com

The application of these 2D NMR techniques has been instrumental in the complete structural elucidation and stereochemical assignment of this compound and related alkaloids. nih.govuni-konstanz.deuni-konstanz.deuni-konstanz.de

Mass Spectrometry (MS) Applications in Research

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. savemyexams.combioanalysis-zone.com This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions (isobars). bioanalysis-zone.compnnl.gov For this compound, HRMS is used to confirm its molecular formula, C₂₀H₂₆N₂O₂. chembuyersguide.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)Observed Exact Mass (m/z)
[M+H]⁺327.2067Typically within a few ppm of the calculated value

Note: The observed mass may vary slightly based on the specific instrument and calibration.

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. wikipedia.orglibretexts.org The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule. libretexts.org The fragmentation of ajmaline (B190527) and this compound has been studied to understand their structural characteristics. chemistry-chemists.com The analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), provides valuable information for the structural elucidation of alkaloids. nih.govrsc.orgnih.gov

Chromatographic Methodologies for Research Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. savemyexams.com It is indispensable for the isolation of this compound from natural sources and for assessing its purity. iipseries.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique used for the preliminary analysis of mixtures and for monitoring the progress of chemical reactions. vdoc.pubccamp.res.in It has been employed in the analysis of alkaloids, including the separation of ajmaline from its stereoisomers like this compound. vdoc.pubasianpubs.org Different solvent systems can be used to achieve separation; for instance, one system might separate ajmaline from this compound and sandwicine, while another is needed to resolve this compound from sandwicine. biocrick.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. iipseries.orgrotachrom.com Reversed-phase HPLC methods have been developed for the analysis of ajmaline-type alkaloids. nih.gov Chiral HPLC, a specialized form of HPLC, can be used to separate stereoisomers and was employed in the synthesis of related alkaloids. uni-konstanz.de The goal in preparative chromatography is to isolate a compound in high quantity and purity. rotachrom.com

Column Chromatography: This is a fundamental preparative technique used to purify compounds from mixtures. asianpubs.org In the isolation of alkaloids, column chromatography with adsorbents like silica (B1680970) gel or alumina (B75360) is commonly used, with different solvent mixtures (eluents) of increasing polarity to separate the components. iipseries.orgasianpubs.org

High-Performance Liquid Chromatography (HPLC) Systems for Separation and Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids from complex plant extracts. openaccessjournals.comglobalresearchonline.net It offers high resolution and sensitivity for both separating components and determining their concentration. openaccessjournals.com In the context of this compound and related compounds found in sources like Rauvolfia serpentina, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.govresearchgate.net

A typical HPLC system for the quantitation of these alkaloids consists of a binary gradient mobile phase, a pump, an autosampler, and a detector. nih.govajol.info For instance, a validated method for related alkaloids like ajmaline and reserpine (B192253) uses a Chromolith Performance RP-18e column with a mobile phase composed of a phosphate (B84403) buffer and acetonitrile. nih.govresearchgate.net Detection is often carried out using a photodiode array (PDA) or UV-visible detector at a specific wavelength, such as 254 nm, or a fluorimetric detector for enhanced sensitivity. nih.govresearchgate.netnih.gov

The quantitative performance of an HPLC method is validated through several parameters, including linearity, recovery, and the limits of detection (LOD) and quantitation (LOQ). globalresearchonline.netnih.gov While specific data for this compound is proprietary to individual research labs, the performance metrics for co-occurring alkaloids in Rauvolfia serpentina illustrate the capabilities of the technique. nih.govresearchgate.net

Table 1: Example of HPLC Method Validation Parameters for Rauvolfia Alkaloids This table is illustrative of the performance of HPLC systems in analyzing alkaloids related to this compound, based on published research.

Parameter Ajmaline Ajmalicine Reserpine
Linearity Range (µg/mL) 1-20 1-20 1-20
Correlation Coefficient (r) 1.000 1.000 1.000
Recovery (%) 98.27 97.03 98.38
Limit of Detection (LOD) (µg/mL) 6 4 8
Limit of Quantitation (LOQ) (µg/mL) 19 12 23

Data sourced from a study on the quantitative determination of Rauvolfia serpentina alkaloids. nih.govresearchgate.net

Discrimination of this compound from Stereoisomers and Related Alkaloids

A significant analytical challenge in the study of this compound is its separation from its stereoisomers, such as ajmaline and sandwicine, which often coexist in natural sources. nih.govbiocrick.com Stereoisomers have identical chemical formulas and connectivity but differ in the spatial arrangement of their atoms, making them difficult to separate. chromatographyonline.com HPLC is a powerful tool for achieving such challenging separations. chromatographyonline.comwalshmedicalmedia.com

Research has demonstrated that the choice of the mobile phase (eluent) is critical for the successful chromatographic separation of these isomers. nih.govbiocrick.com Specific HPLC conditions have been developed to discriminate between ajmaline, this compound, and sandwicine: nih.gov

Eluent 1: An eluent system can be formulated to achieve a clear separation of ajmaline from the mixture of this compound and sandwicine. However, this system does not resolve this compound and sandwicine from each other. nih.govbiocrick.com

Eluent 2: A different eluent composition allows for the successful separation of this compound and sandwicine. Under these conditions, however, the separation between ajmaline and sandwicine may be less optimal. nih.govbiocrick.com

This highlights the need for careful method development and optimization, often requiring different chromatographic conditions to resolve all components in a complex mixture of related alkaloids. The selection of the appropriate eluent is therefore determined by the specific analytical goal, whether it is to quantify ajmaline or to resolve the this compound/sandwicine pair. nih.gov

Other Spectroscopic Methods for Structural Characterization in Research

While HPLC is essential for separation and quantitation, a combination of spectroscopic techniques is required for the definitive structural elucidation of complex molecules like this compound. eurekaselect.comresearchgate.net These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional structure. researchgate.netresearchgate.net

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula with high accuracy. sapub.org When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying compounds as they are separated. researchgate.net Tandem mass spectrometry (MS/MS) can fragment the molecule and provide crucial information about its substructures, aiding in the confirmation of the alkaloid's core structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful methods for structural elucidation. eurekaselect.comnih.gov One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, reveal the chemical environment of each hydrogen and carbon atom in the molecule. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, allowing researchers to piece together the entire molecular skeleton and confirm the complex, polycyclic structure of this compound. nih.gov

Other Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about electronic transitions within the molecule and is often used as a detection method in HPLC. ajol.infoeurekaselect.com

X-ray Diffraction (XRD): For crystalline substances, XRD can provide the ultimate proof of structure by determining the precise spatial arrangement of atoms in the crystal lattice. researchgate.netsapub.org

Together, these advanced analytical methods provide a comprehensive toolkit for researchers to isolate, quantify, and unambiguously characterize this compound, distinguishing it from other closely related compounds. anu.edu.aunih.gov

V. Molecular and Cellular Pharmacological Research Mechanisms of Isoajmaline

Ion Channel Modulation Studies in Pre-clinical Models

Sodium Channel Interactions and Electrophysiological Effects (in vitro, ex vivo)

In pre-clinical research, the interaction of substances with sodium channels is a key area of investigation, particularly for understanding their potential effects on cardiac electrophysiology. The human voltage-gated sodium channel, Nav1.5, is crucial for the initiation and propagation of the cardiac action potential. nih.govbiorxiv.org Drug-induced modulation of the sodium current (INa) can lead to significant changes in cardiac conduction, which may increase the risk of proarrhythmic events. nih.gov

Studies on various compounds demonstrate the diverse effects of sodium channel modulation. For instance, some antiepileptic drugs that are known sodium channel blockers, such as lacosamide (B1674222) and lamotrigine (B1674446), have been investigated for their cardiac electrophysiological effects in ex vivo rabbit heart models. While lacosamide was found to decrease the action potential duration at 90% repolarization (APD90) and the QT interval, lamotrigine also decreased APD90 but did not significantly alter the QT interval, possibly due to a QRS widening effect. mdpi.com

The complexity of sodium channel interactions is further highlighted by the concept of state-dependent block, where a drug's binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated). nih.govbiorxiv.org This property is a critical determinant of a drug's therapeutic efficacy and safety profile. nih.gov Research has identified key amino acid residues within the Nav1.5 channel pore that are crucial for the binding of antiarrhythmic drugs. biorxiv.org

Table 1: Effects of Sodium Channel Modulators on Cardiac Electrophysiological Parameters (Ex Vivo)

CompoundModelConcentrationEffect on APD90Effect on QT IntervalReference
LacosamideRabbit HeartIncreasingDecreaseDecrease mdpi.com
LamotrigineRabbit HeartIncreasingDecreaseNo significant change mdpi.com

This table is for illustrative purposes and based on data for other sodium channel modulators.

Potassium Channel Modulation and Cardiac Action Potential Dynamics

Potassium channels are fundamental in shaping the cardiac action potential, particularly during the repolarization phase. nih.govecrjournal.comresearchgate.net The modulation of these channels can significantly impact the duration and stability of the action potential. nih.govmdpi.com

Several types of potassium channels contribute to cardiac repolarization, including the rapidly activating delayed rectifier potassium channel (hERG), the slow delayed rectifier potassium channel (Kv7.1), and the inwardly rectifying potassium channel (Kir2.1). nih.gov Inhibition of these channels, especially hERG, can delay repolarization and prolong the QT interval, which is associated with an increased risk of arrhythmias like Torsade de Pointes (TdP). nih.gov

In vitro and ex vivo studies on compounds like hydroxychloroquine (B89500) have demonstrated that it can block both hERG and Kir2.1 channels, leading to alterations in cardiac action potential parameters in isolated rabbit Purkinje fibers. nih.gov Specifically, different enantiomers of hydroxychloroquine exhibited distinct effects, with one causing membrane depolarization and the other prolonging the action potential duration. nih.gov

The transient outward potassium current (Ito) is another key player, influencing the early phase of repolarization (phase 1). mdpi.com The magnitude of this current can determine the subsequent duration of the action potential. mdpi.com Additionally, small-conductance calcium-activated potassium (SK) channels contribute to repolarization in the human atria and are being investigated as potential targets for antiarrhythmic drugs. ecrjournal.com

Table 2: Effects of Potassium Channel Modulators on Cardiac Electrophysiological Parameters

Channel TargetModulatorModelKey FindingReference
hERG, Kir2.1HydroxychloroquineRabbit Purkinje Fibers (ex vivo)Altered action potential parameters, including prolonged duration. nih.gov
SK ChannelsVarious InhibitorsHuman Atrial Preparations (ex vivo)Prolongation of action potential duration. ecrjournal.com

This table is for illustrative purposes and based on data for other potassium channel modulators.

Receptor Binding and Intracellular Signaling Pathway Investigations

Alpha-Adrenergic Receptor Modulatory Effects (in vitro, ex vivo)

Alpha-adrenergic receptors (α-ARs) are involved in regulating the sympathetic nervous system and have been a focus of pharmacological research for their potential therapeutic applications, including in cardiovascular and neurological conditions. mdpi.com These receptors are divided into α1 and α2 subtypes, each with distinct signaling pathways and physiological effects. wikipedia.orgnih.gov

In vitro studies using cell lines transfected with specific α-AR subtypes allow for detailed investigation of receptor modulation. For example, research on a novel α1A-adrenergic receptor positive allosteric modulator (PAM), CCF219B, demonstrated that it could enhance the signaling of norepinephrine (B1679862) (NE) through the p-ERK1/2 pathway, but not the p38 pathway, in Rat-1 fibroblasts stably transfected with the α1A-AR. mdpi.com This highlights the potential for signal bias, where a modulator can selectively amplify certain downstream pathways. mdpi.com

Ex vivo studies using tissues such as dorsal hand veins have been employed to investigate the vascular effects of α-adrenergic receptor agonists. nih.gov Such studies have shown that both α1-AR and α2-AR agonists can induce pronounced vasoconstriction. nih.gov Interestingly, research has indicated that there may not be a correlation between an individual's vascular sensitivity to α1 and α2 agonists, suggesting independent regulation of these receptor systems. nih.gov Furthermore, chronic exposure to norepinephrine can lead to the downregulation of vascular α1-ARs. nih.gov

In the context of cardiac function, α1-adrenergic receptors are known to mediate adaptive effects. plos.org In vitro studies with neonatal and adult mouse ventricular myocytes have shown that α1A-selective agonists can activate the protective ERK signaling pathway and protect cells from doxorubicin-induced death. plos.org

Table 3: In Vitro and Ex Vivo Effects of Alpha-Adrenergic Receptor Modulators

ModulatorReceptor TargetModelKey EffectReference
CCF219B (PAM)α1A-ARRat-1 Fibroblasts (in vitro)Potentiated NE-induced p-ERK1/2 signaling. mdpi.com
A61603 (Agonist)α1A-ARMouse Ventricular Myocytes (in vitro)Activated ERK signaling and protected against cell death. plos.org
Phenylephrine (Agonist)α1-ARHuman Dorsal Hand Vein (ex vivo)Induced venoconstriction. nih.gov
Dexmedetomidine (Agonist)α2-ARHuman Dorsal Hand Vein (ex vivo)Induced venoconstriction. nih.gov

Exploration of Other Neurotransmitter System Interactions

Beyond the adrenergic system, isoajmaline's potential interactions with other neurotransmitter systems are an area of scientific interest. The broader class of indole (B1671886) alkaloids, to which this compound belongs, encompasses compounds with a wide range of pharmacological activities, including interactions with various neurotransmitter receptors and transporters. archive.orgrushim.ru

For instance, various alkaloids have been studied for their effects on the dopaminergic and serotonergic systems, which are crucial in the context of substance abuse and other neurological disorders. archive.orgrushim.ru Research has explored the potential of compounds that modulate dopamine (B1211576) and serotonin (B10506) transporters as therapies for cocaine abuse. archive.orgrushim.ru

Furthermore, the interaction of drugs with vesicular neurotransmitter transporters, which are responsible for packaging neurotransmitters into synaptic vesicles, is another important aspect of neuropharmacology. nih.gov These transporters, belonging to families like SLC17 and SLC18, are essential for chemical transmission and represent potential targets for drug action. nih.gov

While direct studies on this compound's interaction with these specific neurotransmitter systems are not detailed in the provided context, the known pharmacological diversity of indole alkaloids suggests that such interactions are a plausible area for future investigation.

Pre-clinical Research on Membrane Potential Stabilization and Cardiac Electrophysiology

Pre-clinical research on membrane potential stabilization and cardiac electrophysiology is crucial for understanding the arrhythmogenic or anti-arrhythmic potential of a compound. uu.nl This research often involves a multi-scale approach, from the level of single ion channels to the whole heart. uu.nl

Human cardiac slices have emerged as a valuable ex vivo model for these studies, as they maintain the native multicellular structure, cell-cell coupling, and extracellular matrix of the human heart. nih.gov This allows for the direct testing of a drug's effects on adult human cardiac physiology. nih.gov Using techniques like dual optical mapping, researchers can simultaneously record transmembrane potentials and intracellular calcium dynamics to gain a comprehensive understanding of a drug's electrophysiological impact. nih.gov

Computational modeling is another powerful tool used in cardiac electrophysiology research. uu.nlnih.govmdpi.com By creating "populations of models" calibrated with experimental data, researchers can simulate the variability in cardiac electrophysiology seen among individuals and assess pro-arrhythmic risk under various conditions. nih.gov These in silico models can help bridge the gap between effects observed at the subcellular level and the emergent behavior of the entire organ. uu.nl

The stability of the resting membrane potential is a key factor in cardiac electrophysiology. The inward rectifying potassium current (IK1) is largely responsible for maintaining this potential. frontiersin.org The modulation of this and other currents by a pharmacological agent can lead to either stabilization or destabilization of the membrane potential, thereby influencing the heart's susceptibility to arrhythmias.

Comparative Pharmacological Research with Related Alkaloids

The pharmacological identity of this compound is further clarified when contrasted with its structural relatives and other alkaloids co-existing in Rauwolfia species. These comparisons reveal subtle yet significant differences in molecular mechanisms that account for their distinct physiological effects.

This compound, ajmaline (B190527), and sandwicine are stereoisomers, meaning they share the same chemical formula but differ in the three-dimensional arrangement of their atoms. vdoc.pubnbu.ac.innbu.ac.in This structural variance, particularly in their stereochemistry, leads to distinct interactions with biological targets, primarily cardiac ion channels.

Ajmaline is recognized principally as a Class Ia antiarrhythmic agent. drugbank.comnih.gov Its primary mechanism involves a potent blockade of the fast inward sodium channels (specifically the Nav1.5 subtype) in myocardial cells. drugbank.comnih.govpatsnap.com This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity. patsnap.com Ajmaline also prolongs the action potential duration, an effect that contributes to its antiarrhythmic properties. patsnap.comwikipedia.org While its main target is the sodium channel, it also demonstrates secondary effects on potassium channels, including the hERG (human Ether-a-go-go-Related Gene) channel, which can influence cardiac repolarization. wikipedia.org

This compound, while also an antiarrhythmic, exhibits a more mixed ion channel blockade. biosynth.comamazonaws.com Research indicates that its mode of action involves the inhibition of both sodium and potassium ion channels. biosynth.com This dual blockade leads to a stabilization of the cardiac membrane potential and a prolongation of both the action potential duration and the refractory period, which is crucial for controlling abnormal heart rhythms. biosynth.com Reports also note its hypotensive (blood pressure-lowering) effects. ahajournals.orgeijppr.com

Sandwicine, the 17-epimer of ajmaline, is another stereoisomer in this group. vdoc.pub Its pharmacology is less extensively detailed than that of ajmaline, but studies have identified it as a blocker of hERG potassium channels. rsc.org The different spatial orientation of the hydroxyl group at position 17 compared to ajmaline likely alters its binding affinity for various ion channels, distinguishing its pharmacological profile. The subtle steric differences between these isomers are critical in determining their specific interactions with and effects on cardiac electrophysiology.

Interactive Table 1: Mechanistic Comparison of Ajmaline Isomers

Feature This compound Ajmaline Sandwicine
Primary Classification Antiarrhythmic Agent amazonaws.com Class Ia Antiarrhythmic Agent drugbank.comnih.gov Indole Alkaloid
Primary Molecular Target Sodium and Potassium Channels biosynth.com Fast Sodium Channels (Nav1.5) drugbank.comnih.govpatsnap.com hERG Potassium Channels rsc.org
Primary Mechanism Blocks both Na+ and K+ channels to prolong action potential duration and refractoriness. biosynth.com Blocks Na+ influx, slowing depolarization and conduction velocity. patsnap.commims.com Blocks K+ efflux during repolarization. rsc.org
Key Electrophysiological Effect Prolongation of cardiac action potential and refractoriness. biosynth.com Lengthens PR, QRS, and QT intervals. wikipedia.orgmims.com Affects cardiac repolarization.
Structural Relationship Isomer of Ajmaline nbu.ac.in - 17-epimer of Ajmaline vdoc.pub

Beyond its immediate isomers, this compound's mechanism is distinct from other major alkaloids found in Rauwolfia serpentina.

Reserpine (B192253) operates through a fundamentally different pharmacological pathway. Its primary action is not on ion channels but on neurotransmitter storage. wikipedia.org Reserpine irreversibly blocks the vesicular monoamine transporter (VMAT), with a high affinity for the VMAT2 isoform found in neurons. wikipedia.org VMAT is responsible for transporting monoamine neurotransmitters—such as norepinephrine, dopamine, and serotonin—from the cytoplasm into synaptic vesicles for storage and subsequent release. patsnap.com By inhibiting VMAT, reserpine leads to the depletion of these neurotransmitters from nerve endings, as the unprotected neurotransmitters are metabolized by enzymes like monoamine oxidase (MAO). patsnap.comnih.gov This depletion at peripheral sympathetic nerve endings reduces heart rate, cardiac contractility, and peripheral vascular resistance, resulting in a potent antihypertensive effect. wikipedia.orgmims.com Its action in the central nervous system leads to sedation and antipsychotic effects. patsnap.com

Sarpagine (B1680780), another related indole alkaloid, has a mechanism that is not as clearly elucidated as those of this compound or reserpine. biosynth.com It is structurally related to ajmaline and is considered a potential precursor in the biosynthesis of ajmaline-type alkaloids. nih.gov Pharmacological research suggests that sarpagine's mode of action likely involves interactions with various neural receptors, pointing toward a role in modulating neurotransmitter systems. biosynth.com While its full scope of action is still under investigation, its applications are primarily in pharmacological research exploring potential neuropharmacological effects. biosynth.com

Interactive Table 2: Comparative Mechanisms of Rauwolfia Alkaloids

Alkaloid Primary Mechanism of Action Main Physiological Effect
This compound Blocks cardiac sodium and potassium ion channels. biosynth.com Antiarrhythmic (regulates heart rhythm). amazonaws.com
Reserpine Irreversibly blocks the vesicular monoamine transporter (VMAT), depleting neurotransmitters (norepinephrine, dopamine, serotonin). wikipedia.orgpatsnap.com Antihypertensive, Antipsychotic. nih.govijcrt.org
Sarpagine Believed to interact with various neural receptors and modulate neurotransmitter systems. biosynth.com Primarily used in neuropharmacological research. biosynth.com

Vi. Structure Activity Relationship Sar Studies of Isoajmaline and Its Analogues

Identification of Crucial Structural Determinants for Biological Activity

Isoajmaline, like its stereoisomer ajmaline (B190527), is recognized primarily for its Class Ia antiarrhythmic properties, which stem from its ability to block cardiac voltage-gated sodium channels (NaV channels), particularly the NaV1.5 subtype. nih.govdrugbank.compatsnap.com The interaction with this ion channel is highly dependent on specific structural features of the alkaloid.

The core pharmacophore for many sodium channel blockers includes an aromatic moiety and a cationic center, which are present in this compound as the indole (B1671886) nucleus and the protonatable nitrogen atom, respectively. patsnap.com The intricate, rigid polycyclic structure of this compound is a critical determinant of its activity, as it orients these key functional groups in a precise three-dimensional arrangement required for optimal binding within the channel pore.

Key structural determinants for the biological activity of this compound include:

The Indole Nucleus: This aromatic system is crucial for the interaction with hydrophobic residues within the sodium channel.

The C-17 Hydroxyl Group: The presence and stereochemical orientation of this hydroxyl group are vital for activity. It likely participates in hydrogen bonding interactions with amino acid residues in the binding site of the target protein.

The N(b)-Methyl Group: The basic nitrogen atom, which is protonated at physiological pH, forms a critical electrostatic interaction with negatively charged residues in the ion channel.

Stereochemistry: The specific spatial arrangement of substituents, particularly at positions C-17, C-20, and C-21, is paramount and defines the difference between active and inactive isomers. researchgate.net

Rational Design and Synthesis of this compound Analogues for SAR Probing

Rational drug design relies on a deep understanding of SAR to create new molecules with enhanced potency, selectivity, and better pharmacokinetic profiles. cancer.gov This is achieved through the targeted synthesis of analogues where specific parts of the this compound scaffold are modified.

Stereochemistry is a critical factor governing the pharmacological profile of ajmaline-type alkaloids. numberanalytics.comcareerendeavour.comprutor.ai The spatial arrangement of atoms can dramatically alter a molecule's ability to bind to its biological target. This compound and its stereoisomers, such as ajmaline, sandwicine, and isosandwicine, differ in the configuration at chiral centers C-17, C-20, and C-21, leading to distinct biological activities. researchgate.net

For instance, the orientation of the ethyl group at C-20 and the hydroxyl group at C-17 significantly influences the molecule's interaction with ion channels. Studies comparing these isomers have shown marked differences in their effects on both sodium channels and other channels like the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical anti-target in cardiac drug safety. researchgate.netresearchgate.net The subtle changes in the three-dimensional shape between these stereoisomers affect their fit within the binding pockets of these proteins, illustrating the high degree of stereospecificity required for activity. researchgate.net

Table 1: Influence of Stereochemistry on Ion Channel Activity of Ajmaline-type Alkaloids

CompoundStereochemistry (C-17, C-20, C-21)Biological Activity Notes
Ajmaline 17(R), 20(S), 21(R)Potent NaV1.5 sodium channel blocker; used as a Class Ia antiarrhythmic. drugbank.compatsnap.com
This compound 17(S), 20(S), 21(R)Stereoisomer of ajmaline; also exhibits sodium channel blocking activity. researchgate.net
Sandwicine 17(S), 20(S), 21(S)Stereoisomer of ajmaline; shown to have effects on hERG channels. researchgate.netresearchgate.net
Isosandwicine 17(S), 20(R), 21(S)Stereoisomer of sandwicine; differences in 13C-NMR spectra indicate stereochemical distinctions. researchgate.net

To further probe the SAR of the this compound scaffold, chemists have synthesized various analogues by modifying key functional groups. nih.govnih.gov These modifications aim to identify which positions are tolerant to substitution and which are essential for maintaining activity.

Common modifications include:

Alterations at the C-17 Hydroxyl Group: Esterification or removal of this group can significantly impact binding affinity and activity, highlighting its role in target interaction, likely through hydrogen bonding.

Modification of the N(b)-Methyl Group: The synthesis of analogues like norsandwicine (the N(b)-demethylated version of sandwicine) helps to evaluate the importance of the methyl group for potency and selectivity. researchgate.net While the basic nitrogen is essential, the size of the alkyl substituent can modulate activity.

Changes to the Indole Ring: Substitution on the aromatic indole ring can influence electronic properties and hydrophobic interactions, potentially altering the binding affinity and selectivity of the compound.

Table 2: SAR Insights from Systematic Modifications of the Ajmaline/Isoajmaline Core

Modification SiteType of ModificationObserved Effect on ActivityRationale
C-17 Removal/Esterification of -OH groupGenerally leads to a significant decrease in activity.The hydroxyl group is a critical hydrogen bond donor/acceptor for interaction with the receptor.
N(b) Demethylation (e.g., Norsandwicine)Can alter potency and selectivity for different ion channels. researchgate.netThe N(b)-substituent can influence the pKa of the nitrogen and introduce steric effects affecting binding.
Indole Ring Introduction of substituents (e.g., methoxy)Can modulate activity by altering hydrophobic and electronic interactions.Modifies the binding affinity with aromatic/hydrophobic pockets in the target protein.

Influence of Stereochemistry on Pharmacological Profiles

Computational Approaches in SAR Analysis and Predictive Modeling

Computational chemistry provides powerful tools to complement experimental SAR studies, offering insights into ligand-target interactions at a molecular level and enabling the prediction of activity for novel compounds. oncodesign-services.com

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its molecular target. jpionline.org For this compound and its analogues, docking studies have been performed to model their interaction with homology models of ion channels like NaV1.5 and hERG. researchgate.netresearchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the alkaloid and specific amino acid residues in the channel's binding site.

For example, docking studies of ajmaline-type alkaloids into the hERG channel have identified potential binding modes and the crucial residues involved, helping to explain why some isomers have a higher affinity for this off-target channel. researchgate.netresearchgate.net Molecular dynamics simulations can further refine these models by simulating the movement of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding process. frontiersin.org These computational insights are invaluable for rationalizing observed SAR data and for guiding the design of new analogues with improved selectivity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In QSAR studies, various molecular descriptors (e.g., lipophilicity (logP), electronic properties, molecular shape, polar surface area) are calculated for a set of this compound analogues with known activities.

Statistical methods are then used to generate a model that correlates these descriptors with the observed activity. acs.org Once a predictive and statistically robust QSAR model is developed, it can be used to estimate the biological activity of newly designed, yet unsynthesized, analogues. This predictive capability helps to prioritize synthetic efforts, focusing resources on compounds that are most likely to exhibit the desired pharmacological profile, thereby accelerating the drug discovery and optimization cycle.

Vii. Research Applications and Future Directions for Isoajmaline Studies

Isoajmaline as a Chemical Probe in Cardiovascular Electrophysiology Research

In the field of cardiovascular electrophysiology, which involves the study of the heart's electrical properties, this compound serves as a valuable tool for researchers. mdpi.comnih.govfrontiersin.org Its ability to interact with the fundamental components of cardiac rhythm provides a window into the complex mechanisms governing the heartbeat.

Ion channels are essential proteins that control the flow of ions across the membranes of heart cells, a process that is critical for all aspects of cardiac function, including rhythmicity. nih.govnih.gov Compounds like this compound and its close stereoisomer, ajmaline (B190527), are known to interact with these channels, particularly sodium channels. rushim.ru By studying the effects of this compound on cardiac cells, researchers can probe the function of these specific channels. For instance, observing how the compound alters the action potential—the sequence of electrical changes across a cell membrane—helps to elucidate the role of different ion currents in both normal and abnormal heart rhythms. frontiersin.org

The ability of ajmaline to shift the electrophysiology of cardiomyocytes, sometimes leading to pro-arrhythmic effects, makes it a useful agent in research models to induce and study arrhythmias. nih.gov This allows for a deeper understanding of the molecular basis of conditions like tachycardia and fibrillation. elifesciences.org The unique properties of funny channels (HCN ion channels), which are key regulators of pacemaker activity, are also a major area of research where such probes could offer insights into cardiac rhythm generation. nanion.de

An investigational agent is a substance that has undergone laboratory testing and has been approved for testing in people. cancer.gov this compound's core structure serves as a chemical scaffold or prototype for the development of new investigational drugs. nih.govutah.edu Its demonstrated effect on cardiac ion channels establishes it as a lead compound. rushim.ru Medicinal chemists can synthesize derivatives of this compound, modifying its structure to enhance its affinity for specific ion channels, improve its selectivity, or alter its functional effects.

The goal of such research is to design novel pharmacological agents with more targeted actions. For example, by modifying the this compound structure, it may be possible to create a compound that selectively blocks a particular type of ion channel involved in atrial fibrillation without affecting channels in the ventricles, thereby reducing the risk of broader cardiac side effects. nih.gov The novel mechanism of action of a compound can signal its promise as a future therapeutic agent, making its structural framework a key focus for development. tandfonline.com

Utility in Investigating Ion Channel Function and Cardiac Rhythmicity

Advancements in Isolation and Purification Methodologies for Research Scale

Obtaining pure this compound is crucial for accurate research and potential drug development. lifeasible.com this compound is one of several alkaloids found in plants of the Rauvolfia genus, such as Rauvolfia serpentina. researchgate.netnaturalproducts.net Therefore, it must be carefully separated from its isomers, like ajmaline and sandwicine. researchgate.net

Modern advancements in separation science have significantly improved the efficiency of this process for research-scale production. High-performance liquid chromatography (HPLC) is a key technique used to achieve this separation. researchgate.net Research has demonstrated that the choice of eluent (the solvent mixture used in chromatography) is critical for successful isolation. researchgate.net

Below is a table summarizing different chromatographic approaches for separating ajmaline-related alkaloids.

Methodology Description Key Findings Reference(s)
High-Performance Liquid Chromatography (HPLC) A technique that uses high pressure to pass a solvent mixture through a column packed with adsorbent material, separating compounds based on their interactions with the packing material.Eluent 1 (specific composition not detailed in the source) allows for a clear separation of ajmaline from this compound and sandwicine, but does not separate the latter two from each other. Eluent 2 (specific composition not detailed) achieves the separation of this compound and sandwicine. researchgate.net
General Alkaloid Extraction A process often starting with an acid extraction from plant material, followed by clarification through flocculation and recovery using organic solvents or ion-exchange resins.This multi-step process reduces impurities early, which facilitates the final purification stages of the target alkaloid. google.com
Automated Flash Chromatography A rapid form of column chromatography that uses automated systems with pre-packed columns and wavelength detectors to purify compounds.This method can provide high-yield extraction and reduce the time and volume of solvents needed compared to traditional column chromatography. scielo.br

Other established techniques for alkaloid purification include crystallization, liquid-liquid partitioning, and gel filtration, which can be selected and optimized based on the specific properties of the target compound. lifeasible.com

Interdisciplinary Research Perspectives

The study of this compound is increasingly benefiting from the integration of diverse scientific disciplines, opening up new avenues for discovery beyond its traditional applications.

Chemoinformatics and bioinformatics are computational fields that manage and analyze vast datasets of chemical and biological information, respectively, to accelerate drug discovery. longdom.orgnih.gov These in silico techniques allow researchers to virtually screen large libraries of molecules against biological targets, predicting their potential activity before engaging in resource-intensive laboratory work. azolifesciences.com

For this compound, this integration means researchers can:

Create Digital Libraries: Build databases of this compound and its virtual derivatives. u-strasbg.fr

Perform Virtual Screening: Use computer simulations to dock these molecules into 3D models of proteins, such as cardiac ion channels, to predict binding affinity and potential biological effects. azolifesciences.com

Predict Properties: Employ algorithms to estimate the absorption, distribution, metabolism, and excretion (ADME) characteristics of new this compound-based compounds. u-strasbg.fr

A practical example of this approach involved creating a library of plant-derived molecules from Rauvolfia serpentina and using computational methods to screen them for inhibitory action against a specific enzyme, demonstrating the power of these techniques to identify new leads. nih.gov

While this compound is primarily known for its effects on the cardiovascular system, interdisciplinary research encourages the exploration of its potential activity against other biological targets. This broadens the scope of its therapeutic possibilities.

Recent studies on compounds isolated from Rauvolfia serpentina, the same plant source as this compound, have investigated activities beyond cardiac effects. For example, researchers have tested these alkaloids for anticholinesterase activity (relevant to neurological disorders) and vasorelaxant activity. researchgate.net In one computational study, molecules from this plant, including this compound, were screened for their potential to inhibit aldose reductase, an enzyme implicated in complications from diabetes. nih.gov This type of research, which tests a known compound against new targets, can uncover unexpected therapeutic applications and represents a significant future direction for this compound studies. tandfonline.com

Integration with Chemoinformatics and Bioinformatics for Drug Discovery Research

Future Directions in this compound-Related Alkaloid Research

The study of this compound and its related monoterpenoid indole (B1671886) alkaloids (MIAs) is entering a dynamic new phase, driven by technological advancements and a renewed interest in natural products for drug discovery. Future research is poised to expand beyond the classical applications of these compounds, venturing into novel therapeutic areas and innovative production methods. The primary trajectories for future investigations include the continued discovery of novel alkaloid structures, deeper elucidation of biosynthetic pathways, the application of synthetic biology for sustainable production, and the exploration of new pharmacological activities.

Discovery of Novel Alkaloids and Analogs

Plants of the genus Rauwolfia are a well-established rich source of structurally diverse and bioactive indole alkaloids, including ajmaline and its isomers like this compound. researchgate.net Ongoing phytochemical investigations of species such as Rauwolfia serpentina continue to yield new compounds. For instance, a novel ajmaline-type alkaloid, 21-O-methylthis compound, was recently isolated from the roots of R. serpentina, alongside numerous other known alkaloids. researchgate.net This continuous discovery highlights that the chemical diversity of this plant genus is not yet fully cataloged. Future research will likely focus on exploring less-studied Rauwolfia species and applying more sensitive analytical techniques to identify minor alkaloidal constituents that may possess unique bioactivities. nih.govnih.gov

Elucidation and Engineering of Biosynthetic Pathways

Significant progress has been made in unraveling the complex biosynthetic pathway of ajmaline. nih.govrepec.org After decades of research, most of the enzymes involved in converting tryptophan and secologanin (B1681713) into ajmaline have been identified and characterized. nih.govwikipedia.org Key steps, such as the formation of the central precursor strictosidine (B192452), and the subsequent series of oxidations, reductions, and acetylations are now well understood. wikipedia.orgresearchgate.net Recently, two previously elusive reductases and two critical esterases that complete the final steps of the pathway were discovered. repec.org

However, the quest is not entirely complete. Future work will aim to fully understand the regulation of this pathway within the plant. A major frontier is the application of this knowledge in synthetic biology. Researchers have successfully engineered the de novo biosynthesis of ajmaline in Baker's yeast (Saccharomyces cerevisiae), representing a landmark achievement. nih.govrepec.org Future efforts will focus on optimizing these microbial production platforms to increase yields and to produce rare or novel ajmaline analogs that are difficult to obtain from natural sources or through chemical synthesis. This approach promises a more sustainable and scalable supply of these valuable compounds. nih.gov

Exploration of New Therapeutic Applications

While ajmaline is clinically used as an antiarrhythmic agent, future research is broadening the therapeutic scope for its related alkaloids. researchgate.net Modern drug discovery tools, particularly in silico molecular docking studies, are enabling researchers to screen alkaloid libraries against various therapeutic targets. mdpi.com These computational methods can predict interactions between compounds and biological macromolecules, prioritizing candidates for further in vitro testing. mdpi.com

One promising area is the investigation of antiparasitic properties. A molecular docking study identified several indole alkaloids from Rauwolfia vomitoria, including this compound, as showing selective docking to trypanothione (B104310) reductase, a crucial enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com This suggests a potential new application for these compounds as leads for novel antiparasitic drugs. Further research will be required to validate these in silico findings through in vitro and in vivo bioassays. The ethnobotanical uses of Rauwolfia species in treating a wide array of ailments—from snakebites and fever to mental disorders—also provide a rich source of leads for future pharmacological investigation. academicjournals.orgprota4u.org

Structure-Activity Relationship (SAR) Studies

The diverse biological properties reported for the sarpagine-ajmaline group of alkaloids underscore the need for detailed structure-activity relationship (SAR) studies. nih.gov Very little is currently known about how specific structural features of these molecules correlate with their biological activities. researchgate.net Future research will focus on the systematic synthesis of analogs and the evaluation of their effects on various biological targets. This will be crucial for optimizing the therapeutic potential of this alkaloid class, potentially leading to the development of new agents with improved potency, selectivity, and pharmacokinetic profiles. amazonaws.com The creation of pseudo-natural products based on the azabicyclo[3.3.1]nonane core, which is present in ajmaline, provides an attractive platform for such SAR studies and new drug discovery. researchgate.net

Q & A

Q. What are the standard synthetic protocols for producing isoajmaline and its derivatives, and how are they validated?

this compound is synthesized via tosylation and hydrolysis reactions. For example, monotosylajmaline (precursor to this compound) is prepared by reacting ajmaline with p-toluenesulfonyl chloride in pyridine, followed by hydrolysis with NaOH/MeOH to yield this compound. Validation includes thin-layer chromatography (TLC) for purity (Rf values), melting point determination, and spectroscopic characterization (IR, NMR, mass spectrometry) . Key metrics include coupling constants (e.g., J20-21 in NMR) to confirm stereochemical configurations .

Q. How do researchers characterize the structural and stereochemical properties of this compound?

Structural confirmation relies on NMR (e.g., δ values for aromatic protons), IR (functional group analysis), and mass spectrometry (molecular ion peaks). Stereochemical assignments, particularly at C-20 and C-21, are determined via coupling constants and optical rotation data. For example, trans-diaxial coupling (J20-21 = 9–10 Hz) distinguishes this compound from ajmaline . Conformational analysis and comparisons with epimers are critical .

Q. What pharmacological properties of this compound have been explored, and what methodological challenges exist in these studies?

this compound exhibits CNS inhibitory effects, but its pharmacological profile is less studied compared to ajmaline. Early studies used in vivo models to assess bioactivity, but reproducibility challenges arise due to stereochemical variability. Modern approaches combine in vitro assays (e.g., receptor binding) with metabolite profiling using HPLC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stereochemical data across studies?

Discrepancies in stereochemical assignments (e.g., C-20 vs. C-21 configurations) require revisiting synthetic intermediates and coupling constants. For example, this compound’s J20-21 values (9–10 Hz) indicate trans-diaxial H-20/H-21 interactions, validated via X-ray crystallography of derivatives . Comparative analysis with synthetic epimers (e.g., monotosyl this compound) and computational modeling (DFT) are recommended .

Q. What experimental designs are optimal for studying this compound’s metabolic stability and toxicity?

Use hepatocyte incubation assays with LC-MS/MS for metabolite identification. Dose-response studies in animal models should include pharmacokinetic parameters (e.g., clearance, half-life). Toxicity screening requires Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer). Ensure purity (>95% by HPLC) to avoid confounding effects .

Q. How can this compound’s bioactivity be differentiated from ajmaline in complex biological systems?

Employ competitive binding assays with radiolabeled ligands (e.g., <sup>3</sup>H-ajmaline) and isoform-specific receptors (e.g., voltage-gated sodium channels). Pharmacodynamic studies should compare dose-efficacy curves and off-target effects via kinome screening. Structural analogs with modified C-21 substituents can isolate activity differences .

Q. What statistical and analytical tools are critical for interpreting this compound’s spectroscopic and pharmacological data?

  • NMR analysis: Use MestReNova or ACD/Labs for coupling constant measurement and NOESY/ROESY for stereochemical assignments.
  • Pharmacological data: Apply nonlinear regression (GraphPad Prism) for IC50 calculations and ANOVA for dose-response comparisons.
  • Metabolomics: Utilize XCMS Online or MetaboAnalyst for pathway enrichment analysis .

Q. How can researchers address gaps in this compound’s literature, such as underreported synthetic yields or bioactivity?

Systematically replicate published protocols (e.g., Siddiqui’s 1931 method) with modern instrumentation to verify yields . For bioactivity gaps, conduct high-throughput screening (HTS) against diverse targets (e.g., NIH Molecular Libraries Program). Publish negative results to clarify limitations .

Methodological Guidance

Q. What quality control measures are essential for this compound synthesis and characterization?

  • Purity: Confirm via HPLC (≥95% peak area) and elemental analysis.
  • Reproducibility: Document reaction conditions (temperature, solvent ratios) and spectral data in supplementary materials.
  • Reference standards: Use commercially available ajmaline for comparative spectroscopy .

Q. How should researchers design studies to investigate this compound’s mechanism of action?

Combine in silico docking (AutoDock Vina) with functional assays (e.g., patch-clamp electrophysiology). Use siRNA knockdown of putative targets (e.g., Nav1.5 channels) to validate specificity. Include positive/negative controls (e.g., tetrodotoxin for sodium channel blockade) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.